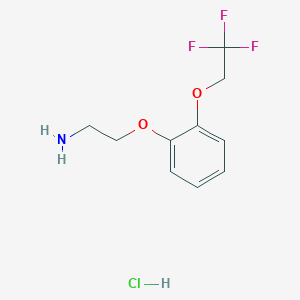
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride is a chemical compound that has garnered significant attention in scientific research. It is particularly noted for its role as a key intermediate in the synthesis of Silodosin, an α1-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia .
Mécanisme D'action
Target of Action
The primary target of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride is the α1a-adrenoceptor . This receptor is a subtype of alpha-1 adrenergic receptors, which are critical in the regulation of smooth muscle tone.
Mode of Action
As an antagonist of the α1a-adrenoceptor, this compound binds to these receptors and inhibits their activation . This prevents the typical physiological responses triggered by the activation of these receptors, such as contraction of smooth muscles.
Biochemical Pathways
The α1a-adrenoceptor is part of the adrenergic signaling pathway. When antagonized by this compound, the downstream effects of this pathway, such as vasoconstriction and smooth muscle contraction, are inhibited .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscles. By antagonizing the α1a-adrenoceptor, it inhibits the contraction of smooth muscles, which is beneficial in conditions like benign prostatic hypertrophy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride typically begins with 2-nitrochlorobenzene as the starting material. The process involves several steps, including O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis . This method is noted for its convenience and cost-effectiveness in producing the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrazine and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield amines, while oxidation reactions produce oxides.
Applications De Recherche Scientifique
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to cellular signaling and receptor interactions.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl methanesulfonate: Another intermediate used in the synthesis of Silodosin.
2-(2-Fluorophenoxy)ethanamine hydrochloride: A related compound with similar structural features.
Uniqueness
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride is unique due to its specific trifluoroethoxy group, which imparts distinct chemical properties and biological activity. This uniqueness makes it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2.ClH/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14;/h1-4H,5-7,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCGPVXXISCUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)OCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2894250.png)
![4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline](/img/structure/B2894251.png)

![N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2894253.png)
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2894254.png)


![2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2894265.png)
![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B2894266.png)
![6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B2894267.png)
![tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2894269.png)
![1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2894270.png)

![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino 2-(trifluoromethyl)benzene-1-sulfonate](/img/structure/B2894272.png)
